2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16301498
Molecular Formula: C18H19N5O2S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O2S |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H19N5O2S/c1-12-5-3-7-14(9-12)20-16(24)11-26-18-22-21-17(23(18)19)13-6-4-8-15(10-13)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
| Standard InChI Key | NXOADHBEGADKKN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC |
Introduction
Chemical Formula and Molecular Weight
While specific data for this compound is not readily available, similar compounds like 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have a molecular formula of C11H12N4O3S and a molecular weight of 280.31 g/mol . The molecular formula for 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide would be expected to be similar but with adjustments for the different substituents.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazole ring and the attachment of the methoxyphenyl and acetamide groups. Common methods involve condensation reactions and nucleophilic substitutions using commercially available reagents.
Example Synthesis Steps
-
Formation of the Triazole Core: This might involve the reaction of a diamine with a suitable carboxylic acid derivative.
-
Attachment of the Methoxyphenyl Group: This could be achieved through a nucleophilic aromatic substitution or a Suzuki coupling reaction.
-
Introduction of the Acetamide Group: This might involve the reaction with an appropriate amine and acetic anhydride.
Potential Applications
Compounds with similar structures have been explored for various biological activities, including:
-
Pharmaceutical Applications: Triazole derivatives are known for their antimicrobial, antiviral, and anticancer properties .
-
Agrochemicals: They can act as fungicides or herbicides due to their ability to interfere with biological pathways in plants and fungi.
Biological Activity
While specific data on 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is lacking, related compounds have shown promise in in vitro studies. For example, some triazole derivatives exhibit anti-inflammatory activity by inhibiting enzymes like 5-lipoxygenase .
Research Findings and Future Directions
Given the limited specific information available on this compound, future research should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR, LC-MS, and molecular docking could be employed to assess its structure and potential biological activity.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | C11H12N4O3S | 280.31 | Pharmaceutical, Agrochemical |
| 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide | C19H21N5O2S | 383.5 | Pharmaceutical Research |
| 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(trifluoromethyl)acetamide | C12H12F3N5O2S | - | Pharmaceutical Research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume